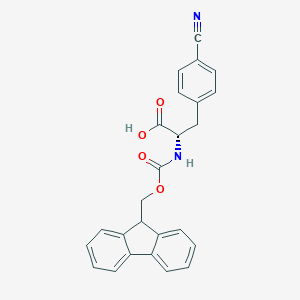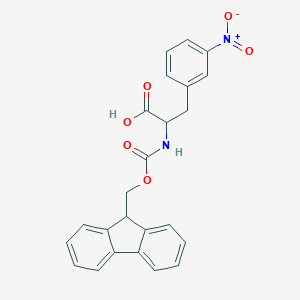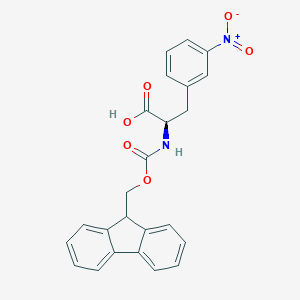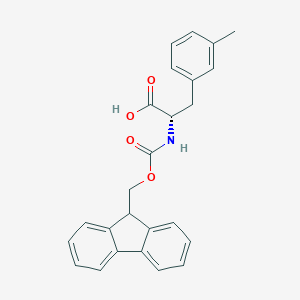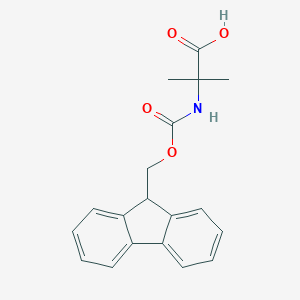
Fmoc-alpha-methylalanine
Descripción general
Descripción
Fmoc-alpha-methylalanine is a synthetic amino acid that can be used as an anticancer agent . It has been shown to inhibit the growth of prostate cancer cells and induce cell death by inhibiting protein synthesis .
Synthesis Analysis
The synthesis of Fmoc-alpha-methylalanine involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis
The molecular formula of Fmoc-alpha-methylalanine is C19H19NO4 . Its molecular weight is 325.36 g/mol . The structure of Fmoc-alpha-methylalanine includes a fluorenyl group, which contributes to its hydrophobicity and aromaticity .Chemical Reactions Analysis
Fmoc-alpha-methylalanine can self-assemble into supramolecular nanostructures under aqueous conditions . This self-assembly is facilitated by the inherent hydrophobicity and aromaticity of the Fmoc moiety .Physical And Chemical Properties Analysis
Fmoc-alpha-methylalanine has a predicted density of 1.256±0.06 g/cm3 . Its melting point is 182-188°C, and its boiling point is 544.3±33.0 °C . The refractive index is 1.614 .Aplicaciones Científicas De Investigación
Fmoc-Aib-OH Applications in Scientific Research
Peptide Synthesis: Fmoc-Aib-OH is widely used in peptide chemistry for the synthesis of peptides and proteins. It serves as a temporary protecting group for amino groups to prevent side reactions during chemical reactions .
Receptor-Ligand Interaction Studies: This compound is utilized in studying receptor-ligand interactions through encoded amino acid scanning, which is crucial for understanding cellular signaling and drug design .
Self-Assembly Features: The Fmoc moiety’s inherent hydrophobicity and aromaticity promote the association of building blocks, making Fmoc-modified amino acids like Fmoc-Aib-OH valuable for applications that require self-assembly features .
Solid-Phase Peptide Synthesis (SPPS): Fmoc-Aib-OH plays a role in solid-phase peptide synthesis (SPPS), where it is used for coupling reactions, particularly in aqueous environments or with water-dispersible nanoparticulate Fmoc-amino acids .
Deprotection Strategy Improvement: The orthogonal deprotection strategy of Fmoc, which includes Fmoc-Aib-OH, provides improved synthesis conditions for complex peptides that contain sensitive functional groups .
Industrial Production of Polypeptide Drugs: Fmoc-Aib-OH is involved in the production of polypeptide drugs such as tilpotide, offering advantages like high product purity, yield, and cost-effectiveness for large-scale industrial production .
Mecanismo De Acción
Fmoc-Aib-OH, also known as Fmoc-2-Aminoisobutyric acid or Fmoc-alpha-methylalanine, is a compound used in organic synthesis and peptide chemistry . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Fmoc-Aib-OH is primarily used as a protecting group in peptide synthesis . It temporarily protects the amino group of an amino acid to prevent side reactions during chemical reactions .
Mode of Action
The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Aib-OH plays a crucial role in the chemical synthesis of peptides . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, enabling the efficient synthesis of peptides .
Pharmacokinetics
It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone .
Result of Action
The primary result of Fmoc-Aib-OH’s action is the successful synthesis of peptides. By protecting the amino group of an amino acid, it allows for the controlled formation of peptide bonds, leading to the creation of peptides of significant size and complexity .
Action Environment
Fmoc-Aib-OH is sensitive to moisture and should be stored in a dry and well-ventilated place . It is recommended to avoid inhalation and contact with skin and eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZZVEPRYYCBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373235 | |
| Record name | Fmoc-alpha-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-methylalanine | |
CAS RN |
94744-50-0 | |
| Record name | 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94744-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-a-Fmoc-a-aminoisobutyric acid, N-fmoc-c-a-methylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094744500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fmoc-alpha-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







